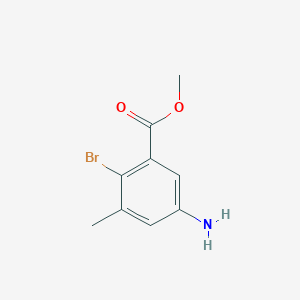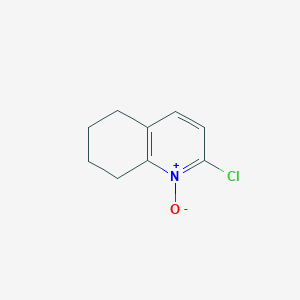![molecular formula C24H31ClN2O4 B12099308 [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride is a complex organic compound primarily used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed in the field of biochemistry and molecular biology for its role in the synthesis of peptides and proteins. The compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using the Fmoc group. This is achieved by reacting lysine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the trimethylammonium group.
Formation of the Chloride Salt: The final step involves converting the compound into its chloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected using Fmoc-Cl in industrial reactors.
Automated Methylation: Automated systems are used to methylate the protected lysine efficiently.
Purification and Crystallization: The final product is purified through crystallization and filtration processes to obtain the chloride salt in high purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Methylation: Methyl iodide and potassium carbonate in anhydrous conditions.
Major Products
Deprotected Lysine Derivative: Removal of the Fmoc group yields the free amino form of the lysine derivative.
Substituted Derivatives: Nucleophilic substitution can introduce various functional groups, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is crucial for the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form long peptide chains.
Biology
In biological research, it is used to study protein-protein interactions, enzyme functions, and cellular processes. The compound’s ability to form stable peptide bonds makes it valuable for creating peptide libraries for screening and identifying biologically active peptides.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. Peptides synthesized using this compound can be used in drug development, particularly in designing peptide-based drugs for various diseases.
Industry
Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
作用機序
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during peptide chain elongation. Upon deprotection, the free amino group can participate in forming peptide bonds, facilitating the synthesis of complex peptides. The trimethylammonium group enhances the solubility and stability of the compound, making it easier to handle in various chemical reactions.
類似化合物との比較
Similar Compounds
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-dimethylazanium;chloride: Similar structure but with a dimethylammonium group instead of trimethylammonium.
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;bromide: Similar structure but with a bromide counterion instead of chloride.
Uniqueness
The presence of the trimethylammonium group in [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride provides enhanced solubility and stability compared to its dimethylammonium counterpart. The chloride counterion also offers better compatibility with various solvents and reagents used in peptide synthesis.
This compound’s unique combination of protecting groups and functional groups makes it a versatile and valuable tool in scientific research and industrial applications.
特性
分子式 |
C24H31ClN2O4 |
|---|---|
分子量 |
447.0 g/mol |
IUPAC名 |
N-[1-carboxy-5-(trimethylazaniumyl)pentyl]-1-(9H-fluoren-9-ylmethoxy)methanimidate;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H |
InChIキー |
XUJRNPVABVHOAJ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N=C([O-])OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)



![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)


![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)


